1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine CAS number
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine CAS number
Title: Advanced Technical Guide: 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 230305-87-0) in Target-Oriented Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors and receptor antagonists relies heavily on privileged heterocyclic scaffolds. 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 230305-87-0) has emerged as a highly optimized building block. By combining the bioisosteric properties of a purine core with strategic functional group substitutions, this compound overcomes common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities associated with traditional indole or azaindole scaffolds. This whitepaper details the structural causality, synthetic functionalization workflows, and application logic for utilizing this specific CAS-registered building block in advanced drug discovery.
Structural & Physicochemical Profiling
As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over the bare pyrazolo[4,3-c]pyridine core. Every functional group on this molecule serves a distinct, causal purpose in lead optimization.
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The Pyrazolo[4,3-c]pyridine Core: This bicyclic system acts as a highly effective . The nitrogen atoms at the N2 (pyrazole) and N5 (pyridine) positions are perfectly oriented to act as hydrogen bond acceptors (HBAs), mimicking the N7 and N1 interactions of adenine when binding to the ATP-binding hinge region of kinases.
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1-Methyl Substitution (Tautomeric Locking): Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium, which complicates NMR characterization, muddles Structure-Activity Relationship (SAR) data, and exposes a hydrogen bond donor (HBD) that can severely limit passive membrane permeability. Methylation at N1 locks the tautomer into a single state, reduces the HBD count to zero, and significantly enhances blood-brain barrier (BBB) penetration.
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3-Trifluoromethyl Substitution (Metabolic Shielding): The C3 position of pyrazoles is a well-known metabolic soft spot, highly susceptible to cytochrome P450-mediated oxidation. Installing a strongly electron-withdrawing, lipophilic trifluoromethyl ( −CF3 ) group completely blocks this metabolic liability. Furthermore, the F-atoms can engage in orthogonal multipolar interactions within hydrophobic protein pockets.
Quantitative Physicochemical Data
To facilitate lead optimization, the foundational physicochemical properties of the scaffold are summarized below:
| Property | Value | Causality / Impact on Drug Design |
| Molecular Formula | C8H6F3N3 | Defines exact mass; highly efficient ligand efficiency (LE). |
| Molecular Weight | 201.15 g/mol | Low MW provides ample room for downstream derivatization while remaining strictly within Lipinski’s Rule of 5. |
| Hydrogen Bond Donors (HBD) | 0 | Absence of HBDs drastically improves passive membrane permeability (e.g., Caco-2/PAMPA models). |
| Hydrogen Bond Acceptors (HBA) | 2 (Primary) | N2 and N5 enable critical bidentate interactions with the kinase hinge region backbone. |
| Topological Polar Surface Area | ~30.2 Ų | Highly optimal for oral bioavailability and central nervous system (CNS) exposure. |
| LogP (Estimated) | ~1.8 - 2.2 | Balanced lipophilicity ensures target affinity without inducing non-specific protein binding. |
Pharmacophore Logic & Target Applications
The primary application of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is in the development of (e.g., targeting JAK, PIM, or EGFR) and . The logical relationship between the molecule's structural features and its biological utility is mapped below.
Fig 1. Pharmacophore logic of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine.
Synthetic Methodologies & Late-Stage Functionalization
To incorporate CAS 230305-87-0 into a drug discovery screening library, the unfunctionalized pyridine ring must be activated. Pyridine rings are notoriously resistant to direct electrophilic aromatic substitution ( SEAr ) due to the electron-withdrawing nature of the nitrogen atom, which is further exacerbated by the −CF3 group.
To bypass this, we utilize a Boekelheide-type activation strategy . By first oxidizing the pyridine N5 to an N-oxide, we temporarily alter the electronic distribution (an Umpolung-like effect), activating the adjacent C4 position. Subsequent treatment with phosphoryl chloride ( POCl3 ) drives a regioselective chlorination at C4. This yields a highly reactive C4-chloride, serving as an ideal electrophilic handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
Fig 2. Self-validating synthetic workflow for C4-functionalization of the core scaffold.
Experimental Protocols: Self-Validating Functionalization Workflow
The following protocol details the regioselective C4-chlorination of the scaffold. To ensure scientific integrity, this protocol is designed as a self-validating system , providing the exact analytical checkpoints required to confirm success at each stage without relying on blind assumptions.
Step 1: Pyridine N-Oxidation
Objective: Activate the C4 position by converting the N5 nitrogen to an N-oxide.
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Reaction Setup: Dissolve 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under a nitrogen atmosphere. Cool the solution to 0 °C.
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Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.5 eq) in small portions to control the exotherm.
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Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
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Self-Validation Checkpoints:
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TLC (5% MeOH in DCM): Observe the disappearance of the starting material ( Rf≈0.6 ) and the appearance of a highly polar N-oxide spot ( Rf≈0.2 ).
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LC-MS: Confirm a mass shift to m/z 218.15 [M+H]+ (Original MW 201.15 + 16 Da for oxygen).
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1H-NMR: Verify a distinct downfield shift of the C4 and C6 protons due to the deshielding cone of the newly formed N-oxide.
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Workup: Quench with saturated aqueous NaHCO3 and Na2S2O3 . Extract with DCM, dry over Na2SO4 , and concentrate in vacuo. Use the crude N-oxide directly in the next step.
Step 2: Regioselective C4-Chlorination
Objective: Install the cross-coupling handle via rearrangement.
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Reaction Setup: Suspend the crude N-oxide intermediate (approx. 5.0 mmol) in neat phosphoryl chloride ( POCl3 , 10 mL). Caution: POCl3 is highly corrosive and reacts violently with water.
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Propagation: Heat the mixture to 90 °C under reflux for 4 hours. The mixture will become homogeneous as the reaction proceeds.
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Self-Validation Checkpoints:
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TLC (30% EtOAc in Hexanes): Observe a shift back to a non-polar product ( Rf≈0.7 ).
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LC-MS: Confirm the target mass at m/z 236.0 [M+H]+ . Crucially, look for the classic 3:1 isotopic ratio indicative of a single incorporated 35Cl/37Cl atom.
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1H-NMR: Confirm the complete disappearance of the C4 proton singlet, validating that substitution occurred regioselectively at C4 rather than C6 or C7.
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Workup: Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl3 . Neutralize with saturated NaHCO3 and extract with ethyl acetate. Purify via flash column chromatography to isolate 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine.
This functionalized intermediate is now primed for late-stage diversification via standard Palladium-catalyzed cross-coupling libraries.
References
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: Pharmaceuticals (MDPI), 2022 URL:[Link]
- Pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors (Patent WO2013041605A1)
